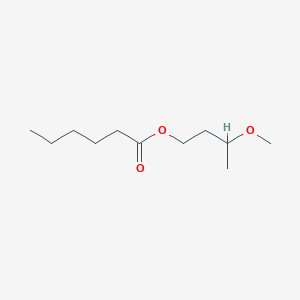
3-Methoxybutyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxybutyl hexanoate is a chemical compound that belongs to the ester family. It is commonly used in the fragrance and flavor industry due to its fruity and sweet aroma. However, it also has several potential applications in scientific research, particularly in the field of biochemistry and physiology. In
Scientific Research Applications
3-Methoxybutyl hexanoate has several potential applications in scientific research. It has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents. Additionally, it has been found to have anti-inflammatory properties and can reduce inflammation in animal models. This suggests that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Mechanism Of Action
The exact mechanism of action of 3-Methoxybutyl hexanoate is not fully understood. However, it is believed to exert its antimicrobial and anti-inflammatory effects through the inhibition of certain enzymes and signaling pathways in the body.
Biochemical And Physiological Effects
In addition to its antimicrobial and anti-inflammatory effects, 3-Methoxybutyl hexanoate has been found to have several other biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. It also has potential neuroprotective effects and may protect against neuronal damage in certain neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3-Methoxybutyl hexanoate in lab experiments is its relatively low toxicity. It has been found to have low acute toxicity and is not classified as a hazardous substance. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation is its limited solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 3-Methoxybutyl hexanoate. One area of interest is its potential as a therapeutic agent for inflammatory diseases. Further research is needed to determine its efficacy and safety in humans. Additionally, its potential as an antimicrobial agent warrants further investigation, particularly in the development of new antibiotics to combat antibiotic-resistant bacteria. Finally, its neuroprotective effects suggest that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of 3-Methoxybutyl hexanoate is typically achieved through the reaction of 3-methoxybutanol and hexanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation or chromatography to obtain the pure compound.
properties
CAS RN |
14153-78-7 |
|---|---|
Product Name |
3-Methoxybutyl hexanoate |
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-methoxybutyl hexanoate |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-7-11(12)14-9-8-10(2)13-3/h10H,4-9H2,1-3H3 |
InChI Key |
VASDORBQIGLUPG-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OCCC(C)OC |
Canonical SMILES |
CCCCCC(=O)OCCC(C)OC |
Other CAS RN |
14153-78-7 |
synonyms |
3-methoxybutyl hexanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



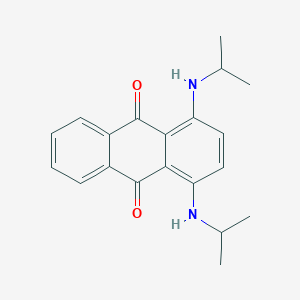
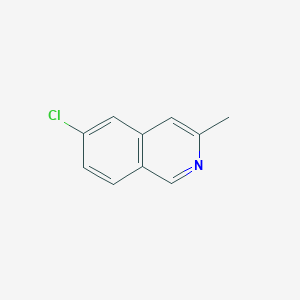
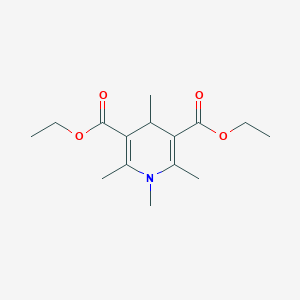
![2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-](/img/structure/B80497.png)
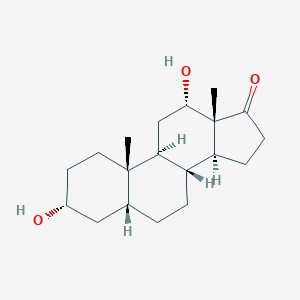
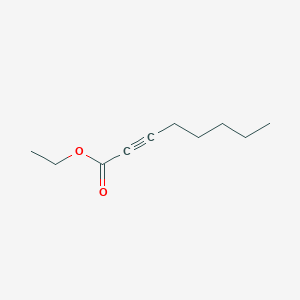
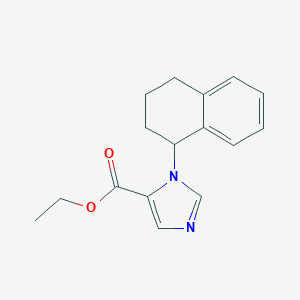
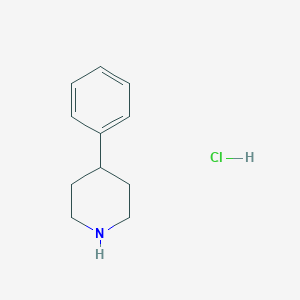
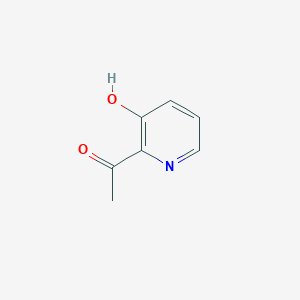

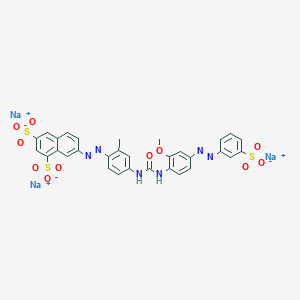
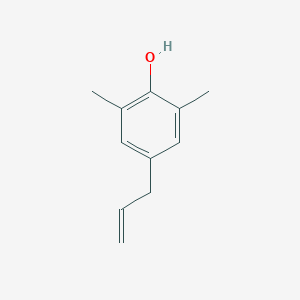
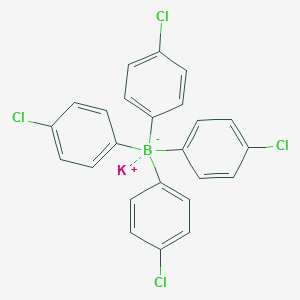
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)